molecular formula C16H16O3 B13869528 2-Cinnamyl-5-methoxyquinol

2-Cinnamyl-5-methoxyquinol

Cat. No.: B13869528
M. Wt: 256.30 g/mol
InChI Key: TYLBZWHASGWFPF-UHFFFAOYSA-N
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Description

2-Cinnamyl-5-methoxyquinol is a compound belonging to the quinoline family, characterized by its unique structure that includes a cinnamyl group and a methoxy group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamyl-5-methoxyquinol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-aryl glycine and cinnamyl ester derivatives, which undergo intramolecular cyclization using tris(2,2′-(p-CF3)bipyridine)ruthenium(II) tetrafluoroborate as a photocatalyst, boron trifluoride etherate, and acetonitrile as a solvent under irradiation with a fluorescent bulb at room temperature for 24 hours .

Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable processes. These methods may involve the use of recyclable catalysts, solvent-free reaction conditions, and microwave or ultraviolet irradiation-promoted synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Cinnamyl-5-methoxyquinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2-Cinnamyl-5-methoxyquinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Cinnamyl-5-methoxyquinol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. Its effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation .

Comparison with Similar Compounds

Uniqueness: 2-Cinnamyl-5-methoxyquinol stands out due to its unique combination of a quinoline core with cinnamyl and methoxy groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-methoxy-5-(3-phenylprop-2-enyl)benzene-1,4-diol

InChI

InChI=1S/C16H16O3/c1-19-16-11-14(17)13(10-15(16)18)9-5-8-12-6-3-2-4-7-12/h2-8,10-11,17-18H,9H2,1H3

InChI Key

TYLBZWHASGWFPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)CC=CC2=CC=CC=C2)O

Origin of Product

United States

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